molecular formula C9H6NO3S- B280653 Quinoline-8-sulfonate

Quinoline-8-sulfonate

Cat. No.: B280653
M. Wt: 208.22 g/mol
InChI Key: SXVRECLPTCOMIA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-8-sulfonate is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a sulfonate group attached to the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline-8-sulfonate typically involves the reaction of quinoline with sulfonating agents. One common method is the reaction of quinoline with sulfuric acid, which introduces the sulfonate group at the 8-position of the quinoline ring. Another method involves the use of quinoline-8-sulfonyl chloride, which can be prepared by reacting quinoline-8-sulfonic acid with thionyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Quinoline-8-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-8-sulfonic acid, various quinoline derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Quinoline-8-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline-8-sulfonate involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to various biological effects. For example, in antimicrobial applications, it can inhibit the activity of metal-dependent enzymes in pathogens, thereby exerting its antimicrobial effects . In anticancer applications, it can interfere with metal ion homeostasis in cancer cells, leading to cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6NO3S-

Molecular Weight

208.22 g/mol

IUPAC Name

quinoline-8-sulfonate

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13)/p-1

InChI Key

SXVRECLPTCOMIA-UHFFFAOYSA-M

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2

Origin of Product

United States

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